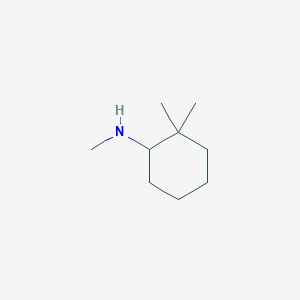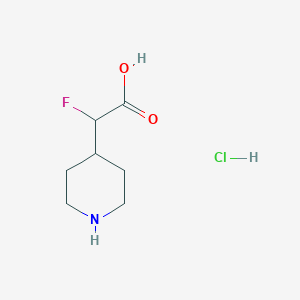![molecular formula C19H22N2O2 B3008145 3-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-1-ol CAS No. 500149-07-5](/img/structure/B3008145.png)
3-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-1-ol (referred to as PPB) is a chemical compound commonly used in scientific research. It is a derivative of benzimidazole and has been found to have various biochemical and physiological effects. PPB is synthesized through a multi-step process and has been extensively studied for its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthetic Approaches and DNA Interaction
Benzimidazole derivatives have been synthesized and evaluated for their ability to bind DNA and induce cytotoxic effects. For instance, compounds exhibiting substantial in vitro cytotoxic effects against various cancer cell lines, such as lung, breast, and cervical cancers, have been developed. These compounds bind to DNA through intercalative modes, influencing their biological activities (Anup Paul et al., 2015).
Topoisomerase Inhibition
Certain benzimidazole derivatives act as inhibitors of mammalian DNA topoisomerase I, an enzyme critical for DNA replication and transcription. This inhibition presents a pathway for anticancer therapy, as these compounds can potentially disrupt the cell cycle of cancer cells (A. S. Alpan et al., 2007).
Catalytic Applications
Research into ionic liquid-based Ru(II)–phosphinite compounds has shown promising results in the transfer hydrogenation of various ketones, demonstrating the versatility of benzimidazole derivatives in catalytic applications (M. Aydemir et al., 2014).
Antimicrobial Activity
The synthesis of benzimidazole derivatives has also been geared towards evaluating their antimicrobial properties. These compounds have shown promising activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus flavus, highlighting their potential as novel antimicrobial agents (Salahuddin et al., 2017).
Anticancer and Antiviral Activities
Beyond the aforementioned applications, benzimidazole derivatives have been explored for their anticancer and antiviral activities. For instance, alkylated benzimidazole derivatives have been studied for their anti-HIV and broad-spectrum antiviral properties, demonstrating the potential of these compounds in treating viral infections and cancer (R. Srivastava et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[1-(3-phenoxypropyl)benzimidazol-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-14-6-12-19-20-17-10-4-5-11-18(17)21(19)13-7-15-23-16-8-2-1-3-9-16/h1-5,8-11,22H,6-7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBYENONDALZJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B3008064.png)
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B3008066.png)
![N'-(4-Ethylphenyl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]oxamide](/img/structure/B3008067.png)
![N-[1-[1-(3,5-Dichlorobenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B3008068.png)
![3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3008070.png)

![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3008077.png)
![1,3-dimethyl-5-((2-morpholinoethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3008078.png)
![{[(4-Chlorobutan-2-yl)oxy]methyl}benzene](/img/structure/B3008079.png)
![3-Hydroxy-4-[2-(oxolan-2-yl)acetamido]benzoic acid](/img/structure/B3008081.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B3008082.png)

